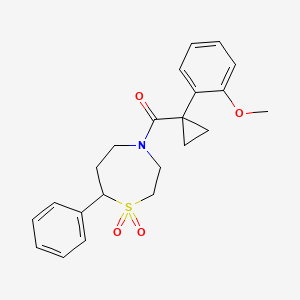

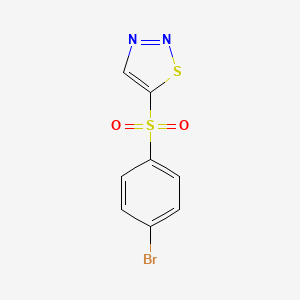

![molecular formula C10H12N2 B2598104 N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine CAS No. 1408747-90-9](/img/structure/B2598104.png)

N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine” is a chemical compound with the molecular formula C10H16N2 . It is used in the synthesis of copper (II) complexes with multidentate ligands .

Synthesis Analysis

Propargylamines, a class of compounds to which “N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine” belongs, have many pharmaceutical and biological properties . A green approach to synthesize such compounds is very relevant . This involves solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .

Molecular Structure Analysis

The InChI code for “N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine” is 1S/C10H16N2/c1-8(2)12-7-10-9(3)5-4-6-11-10/h4-6,8,12H,7H2,1-3H3 .

Chemical Reactions Analysis

“N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine” is used in the synthesis of copper (II) complexes with multidentate ligands . A radical mechanism for the catalysis was confirmed by the fact that addition of radical scavengers such as TEMPO into the reaction mixture could severely suppress the catalysis .

Physical And Chemical Properties Analysis

“N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine” has a molecular weight of 164.25 . It is a liquid at room temperature .

科学的研究の応用

Expedient Synthesis of N-Methyl- and N-Alkylamines

N-Methyl- and N-alkylamines are significant in academic research and industrial production, given their roles in life-science molecules. A novel method for their synthesis involves reductive amination using cobalt oxide nanoparticles, demonstrating an efficient, cost-effective approach for generating these amines from nitroarenes or amines and formaldehyde or aldehydes in the presence of formic acid (Senthamarai et al., 2018).

Catalytic Aminocarbonylation of Nitrogen-containing Iodo-heteroaromatics

The catalytic aminocarbonylation of 2-iodopyridine, 3-iodopyridine, and iodopyrazine using palladium results in N-substituted nicotinamides and related compounds, showcasing an efficient pathway to synthesize biologically relevant molecules (Takács et al., 2007).

Synthesis and Bioactivities of Pyrazole Derivatives

The synthesis of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and related compounds demonstrates their significance in drug discovery. These compounds are studied for their antitumor, antifungal, and antibacterial activities, revealing the role of N-methyl- and N-alkylamines in developing new therapeutic agents (Titi et al., 2020).

Group 10 Metal Aminopyridinato Complexes

These complexes are synthesized for applications in catalysis, such as aryl-Cl activation and hydrosilane polymerization, illustrating the utility of N-alkylated amines in developing new catalytic processes (Deeken et al., 2006).

Ni(0)/NHC-catalyzed Amination

The amination of N-heteroaryl methyl ethers via the cleavage of carbon–oxygen bonds using a Ni(0)/NHC-based catalyst system is crucial for the synthesis of aminopyridine and related heteroarenes, highlighting innovative approaches to N-alkylation (Tobisu et al., 2012).

Inorganic-organic Hybrid Material Based on Amine-functionalized Zeolite

The study of amine compound functionalized on zeolite Y for catalyst lifetime enhancement in transesterification reactions points to the importance of N-alkylamines in materials science and green chemistry (Samerjit et al., 2016).

特性

IUPAC Name |

N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-3-6-11-8-10-9(2)5-4-7-12-10/h1,4-5,7,11H,6,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTNRTFSKLGCOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CNCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

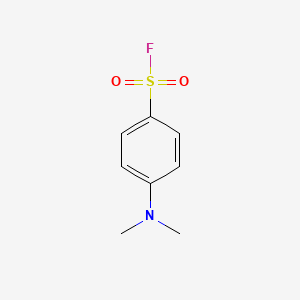

![5-[1-(5-Chloro-2-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2598022.png)

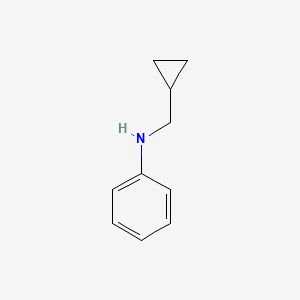

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B2598023.png)

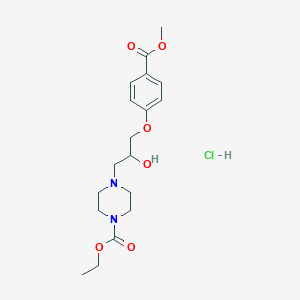

![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2598025.png)

![3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2598029.png)

![4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B2598039.png)